Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride
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Overview
Description
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is a versatile small molecule scaffold used in various scientific research fields. It is known for its unique chemical structure, which includes a methoxy group, an oxopropyl group, and a methylamino group attached to a propanoate backbone. This compound is primarily used in laboratory settings for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride typically involves the esterification of 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The methylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The methoxy and oxopropyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxycarbonyl-ethyl)(methyl)amino]propanoate
- Dimethyl 3,3’-[(methylimino)dipropanoate]
- Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Uniqueness
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the synthesis of novel compounds and the study of enzyme mechanisms .
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(6-4-8(11)13-2)7-5-9(12)14-3;/h4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPIZXQPSYGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CCC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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